DL-threo-Ritalinic Acid-d10 (Major)
CAS No.: 1330180-60-3
Cat. No.: VC0118280
Molecular Formula: C13H17NO2
Molecular Weight: 229.345
* For research use only. Not for human or veterinary use.

CAS No. | 1330180-60-3 |
---|---|
Molecular Formula | C13H17NO2 |
Molecular Weight | 229.345 |
IUPAC Name | (2S)-2-deuterio-2-[(2S)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid |
Standard InChI | InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1/i4D2,5D2,8D2,9D2,11D,12D |
Standard InChI Key | INGSNVSERUZOAK-JCUBGIMLSA-N |
SMILES | C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O |
Chemical Identity and Structure
Basic Information
DL-threo-Ritalinic Acid-d10 (Major) is a deuterated form of ritalinic acid, which is the major metabolite of methylphenidate (Ritalin). The compound incorporates ten deuterium atoms strategically positioned throughout its molecular structure, primarily on the piperidine ring. Its chemical identity can be summarized as follows:
Parameter | Value |
---|---|
CAS Number | 1330180-60-3 |
Molecular Formula | C13H7D10NO2 |
Molecular Weight | 229.34 g/mol |
PubChem CID | 71752089 |
InChIKey | INGSNVSERUZOAK-JCUBGIMLSA-N |
The compound features deuterium labeling primarily on the piperidine ring with additional deuteration at specific positions, making it valuable for mass spectrometric differentiation from its non-deuterated analog .
Chemical Structure and Nomenclature
The IUPAC name for this compound is (2S)-2-deuterio-2-[(2S)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid, reflecting the specific positioning of the deuterium atoms within the molecular structure . The compound exists as a racemic mixture of enantiomers, hence the "DL-" prefix in its common name.
Alternative names and synonyms include:
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D-threo-Ritalinic Acid-d9 (Major)
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L-threo-Ritalinic Acid-d9 (Major)
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(αR,2R)-rel-α-Phenyl-2-piperidineacetic Acid-d10
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(2S)-2-Deuterio-2-[(2S)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid
Synthesis and Characterization
Synthetic Approach
The synthesis of DL-threo-Ritalinic Acid-d10 Hydrochloride has been documented as a seven-step process achieving high chemical purity. According to research findings, the compound is synthesized with a final purity of 99%, though with complex isotopic distribution patterns .
The synthetic challenges primarily relate to achieving complete deuterium exchange. Analytical data indicates an isotopic purity ratio of D0/D10 = 0%, with significant amounts of D9-D7 isomers present in the final product . This isotopic distribution is important for researchers to understand when using this standard for quantitative analysis.
Isotopic Distribution
The deuterium labeling pattern of DL-threo-Ritalinic Acid-d10 presents an interesting case study in isotopic enrichment. Research has shown:
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Only approximately 55% of the compound contains the full D10 labeling
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Significant amounts of D9, D8, and D7 isomers are present
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Further enrichment attempts using Pt/C, D2, and AcOD were unsuccessful in increasing the D10 content
This isotopic distribution has been characterized using multiple analytical techniques including LC/MS-SIM, 1H NMR, and 13C NMR. The quantitative NMR (qNMR) analysis has been particularly valuable in determining the precise deuterium percentage at each carbon position in the molecule .
Analytical Applications
Reference Standard Applications
Despite the complex isotopic distribution pattern, DL-threo-Ritalinic Acid-d10 (Major) serves as an effective internal standard for LC-MS/MS analytical methods. The compound is particularly valuable for quantitative analysis of ritalinic acid and related compounds in various matrices .
Its utility derives from several factors:
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The mass shift created by deuterium labeling allows clear differentiation from non-labeled analytes
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The chemical behavior closely mirrors that of the non-deuterated compound
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The stability of the deuterium labeling under typical analytical conditions
Pharmaceutical Research
As ritalinic acid is the primary metabolite of methylphenidate (Ritalin), this deuterated standard plays a crucial role in pharmacokinetic studies, bioanalytical method development, and clinical research investigating ADHD treatments. The compound is categorized as related to "Stimulants (non-Amphetamine)" in product classifications, reflecting its connection to the therapeutic class of methylphenidate .
Physical and Chemical Properties
Physical State and Stability
DL-threo-Ritalinic Acid-d10 (Major) is typically supplied as a neat compound for analytical standards. The recommended storage temperature is -20°C, though it can be shipped at room temperature without degradation . This indicates reasonable stability under controlled conditions, though long-term storage should follow manufacturer recommendations.
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